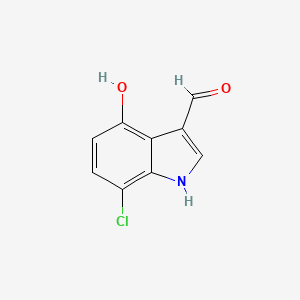

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

7-chloro-4-hydroxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H6ClNO2/c10-6-1-2-7(13)8-5(4-12)3-11-9(6)8/h1-4,11,13H |

InChI Key |

UHEQRXSCGSODRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=CN2)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route for 4-Hydroxy-5-chloro-2-methylaniline

-

Chlorination of 4-hydroxy-2-methylaniline :

-

Protection of the hydroxyl group :

Vilsmeier-Haack Reaction Optimization

Reagent Preparation and Reaction Conditions

-

Vilsmeier reagent synthesis :

-

Indole formation :

-

Workup and purification :

Deprotection of the Methoxy Group

-

Demethylation with BBr₃ :

Alternative Synthetic Pathways

Fischer Indole Synthesis with Post-Modification

While less common for 3-carbaldehydes, Fischer indole synthesis can generate the indole core, followed by formylation:

Oxidative Functionalization of Preformed Indoles

-

Chlorination after indole formation :

Analytical Validation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz) :

δ 12.38 (1H, br s, NH), 9.98 (1H, s, CHO), 8.32 (1H, d, J = 8.4 Hz, H-5), 7.63 (1H, d, J = 2.0 Hz, H-2), 7.45 (1H, dd, J = 8.4, 2.0 Hz, H-6), 6.70 (1H, s, H-4). -

¹³C NMR (DMSO-d₆) :

δ 185.34 (CHO), 160.21 (C-4-OH), 138.85 (C-7-Cl), 137.43 (C-3a), 124.49 (C-5), 122.50 (C-6), 118.54 (C-2), 112.80 (C-7a).

Infrared (IR) Spectroscopy

Challenges and Mitigation Strategies

Regioselectivity in Chlorination and Hydroxylation

Stability of the Hydroxyl Group

-

Acidic conditions : The hydroxyl group is prone to sulfonation or elimination under strongly acidic Vilsmeier conditions. Methoxy protection is essential.

Industrial-Scale Considerations

Solvent-Free and Ultrasound-Assisted Reactions

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: 7-Chloro-4-hydroxy-1H-indole-3-carboxylic acid.

Reduction: 7-Chloro-4-hydroxy-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist for receptors that regulate immune responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde can be contextualized by comparing it to related indole carbaldehydes and halogenated indoles. Key differences arise from substituent positions, functional groups, and molecular properties, as outlined below:

Positional Isomers and Halogenation Effects

- 5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde (CAS RN: 1227575-88-3): Differs in the chloro substituent position (C5 vs. C7). Molecular formula: C₉H₆ClNO₂; molecular weight: 195.60 g/mol .

- 4-Chloro-7-hydroxy-1H-indole-3-carbaldehyde (CAS RN: 1227575-45-2): Reverses the positions of the chloro and hydroxyl groups compared to the target compound. Shares the same molecular formula (C₉H₆ClNO₂) and weight (195.60 g/mol) but differs in dipole moments and hydrogen-bonding capacity . Predicted boiling point: 456.2°C; density: 1.578 g/cm³ .

Functional Group Variations

- Indole-3-carboxaldehyde (CAS RN: 487-89-8): Lacks halogen and hydroxyl substituents. Molecular formula: C₉H₇NO; molecular weight: 145.16 g/mol. Melting point: 193–198°C; used as a precursor in synthetic organic chemistry .

7-Chloro-3-(difluoromethyl)-1H-indole (Molecular weight: 201.60 g/mol):

- 7-Chloro-1H-indole-4-carboxylic acid (CAS RN: 588688-45-3): Substitutes the carbaldehyde with a carboxylic acid group at position 3. Molecular formula: C₉H₆ClNO₂; molecular weight: 195.60 g/mol. Likely exhibits higher water solubility due to the ionizable carboxylic acid group .

Data Table: Key Properties of Comparable Indole Derivatives

Biological Activity

7-Chloro-4-hydroxy-1H-indole-3-carbaldehyde is a synthetic compound characterized by its unique structure, which combines an indole moiety with an aldehyde functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C9H8ClN1O2

- Molar Mass : 195.6 g/mol

- Density : Approximately 1.578 g/cm³

- Boiling Point : Around 456.2 °C

- pKa Value : Estimated to be 8.82, indicating acidic behavior in solution.

Antimicrobial Properties

Research indicates that compounds with structures similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various indole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus mycoides .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0048 | Bacillus mycoides |

| Compound B | 0.0195 | E. coli |

Anticancer Activity

The anticancer potential of indole derivatives, including this compound, has been investigated through various studies. For instance, related compounds were screened against a panel of cancer cell lines, showing promising growth inhibition rates . The structure-activity relationship (SAR) studies indicated that specific substitutions on the indole ring significantly influenced the cytotoxicity against different cancer types.

| Cell Line | Compound | GI50 (µM) |

|---|---|---|

| BT-549 (Breast Cancer) | Compound X | 1.76 |

| SNB-75 (CNS Cancer) | Compound Y | 0.17 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction can modulate biological responses, leading to either inhibition of cell proliferation in cancer cells or disruption of bacterial cell integrity .

Case Studies and Research Findings

Several studies have reported on the biological activities associated with similar indole derivatives:

- Antimicrobial Efficacy : A study evaluated a series of monomeric alkaloids, revealing that compounds with indole structures exhibited significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

- Cytotoxicity in Cancer Research : Another investigation into a range of indole derivatives demonstrated that modifications at the 7-position enhanced cytotoxic effects against various cancer cell lines, suggesting that 7-chloro substitutions may confer additional therapeutic benefits .

Q & A

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Resolution : Re-examine degradation products via LC-MS. One study reported decomposition at pH < 2 (forming 7-chloroindole), while another observed stability at pH 3. Differences stem from buffer composition: acetate buffers (pH 3) stabilize the aldehyde via H-bonding, whereas HCl induces protonation and cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.